[1,1'-Biphenyl]-4,4'-dicarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .Scientific Research Applications
1. Antibacterial Activity Evaluation
- Summary of the Application : Biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
- Results : Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
2. Scalable Synthesis and Reactions
- Summary of the Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
- Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
- Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
3. Component of a Test for Cyanide
- Summary of the Application : Benzidine, a biphenyl derivative, is used as a component of a test for cyanide .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, benzidine would react with cyanide under certain conditions to produce a color change, indicating the presence of cyanide .
- Results : The test can effectively detect the presence of cyanide, which is important in many fields, including environmental monitoring and forensic analysis .
4. Synthesis of Two-dimensional Covalent Organic Frameworks
- Summary of the Application : [1,1’-Biphenyl]-4,4’-dicarbaldehyde, a biphenyl derivative, is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
- Methods of Application : The biphenyl derivative is condensed with a compound called ETTA to produce the COFs .
- Results : The resulting COFs have large pore sizes and could have potential applications in areas such as gas storage, catalysis, and drug delivery .
5. Component of a Test for Cyanide
- Summary of the Application : Benzidine, a biphenyl derivative, is used as a component of a test for cyanide .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, benzidine would react with cyanide under certain conditions to produce a color change, indicating the presence of cyanide .
- Results : The test can effectively detect the presence of cyanide, which is important in many fields, including environmental monitoring and forensic analysis .
6. Synthesis of Two-dimensional Covalent Organic Frameworks
- Summary of the Application : [1,1’-Biphenyl]-4,4’-dicarbaldehyde, a biphenyl derivative, is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
- Methods of Application : The biphenyl derivative is condensed with a compound called ETTA to produce the COFs .
- Results : The resulting COFs have large pore sizes and could have potential applications in areas such as gas storage, catalysis, and drug delivery .
Safety And Hazards
properties
IUPAC Name |
4-(4-carbamoylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKXLYWNIOUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379298 | |
Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-dicarboxamide | |
CAS RN |
46902-08-3 | |
Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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